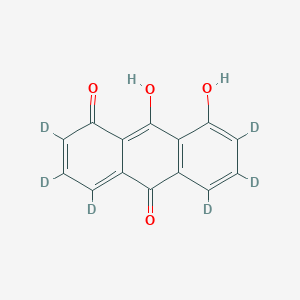
Danthron-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Danthron-d6 typically involves the deuteration of danthron. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents. The reaction is usually carried out under controlled conditions to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The production process is optimized to minimize costs and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: Danthron-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction of this compound can yield hydroquinones and other reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups or the anthraquinone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and reduced anthraquinones.
Substitution: Substituted anthraquinones with various functional groups.
Wissenschaftliche Forschungsanwendungen
Danthron-d6 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its deuterated nature.
Biology: Investigated for its potential antiangiogenic and antitumor properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
Danthron-d6 exerts its effects through various molecular targets and pathways:
Antiangiogenic Activity: Inhibits key functions of activated endothelial cells, including proliferation and tube formation.
AMP-Activated Protein Kinase (AMPK) Activation: Regulates lipid and glucose metabolism by promoting the phosphorylation of AMPK and acetyl-CoA carboxylase (ACC).
Antioxidant Properties: Reduces intracellular reactive oxygen species (ROS) production and increases intracellular sulfhydryl groups.
Vergleich Mit ähnlichen Verbindungen
Danthron-d6 is compared with other similar compounds such as:
Danthron: The non-deuterated form of this compound, used primarily as a laxative and in palliative care.
Emodin: Another anthraquinone derivative with similar antiangiogenic and antitumor properties.
Aloe-Emodin: Known for its laxative and potential anticancer effects.
This compound stands out due to its deuterated nature, which makes it particularly useful in tracer studies and kinetic analyses.
Eigenschaften
Molekularformel |
C14H8O4 |
|---|---|
Molekulargewicht |
246.25 g/mol |
IUPAC-Name |
2,3,4,5,6,7-hexadeuterio-8,9-dihydroxyanthracene-1,10-dione |
InChI |
InChI=1S/C14H8O4/c15-9-5-1-3-7-11(9)14(18)12-8(13(7)17)4-2-6-10(12)16/h1-6,15,18H/i1D,2D,3D,4D,5D,6D |
InChI-Schlüssel |
FPNBCZGLFLEZSK-MZWXYZOWSA-N |
Isomerische SMILES |
[2H]C1=C(C2=C(C(=C1[2H])O)C(=C3C(=C(C(=C(C3=O)[2H])[2H])[2H])C2=O)O)[2H] |
Kanonische SMILES |
C1=CC2=C(C(=C1)O)C(=C3C(=O)C=CC=C3C2=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![sodium;[(3R,5R,10S,12S,13R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-12-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12416997.png)
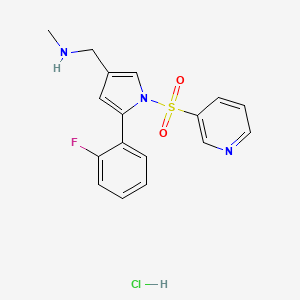

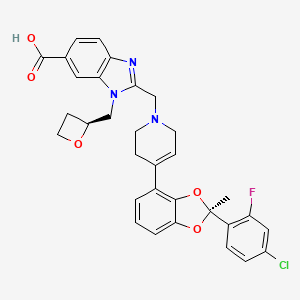

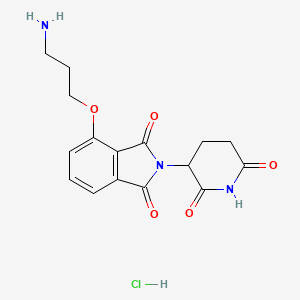
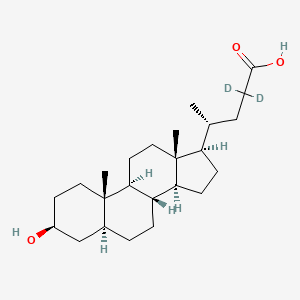
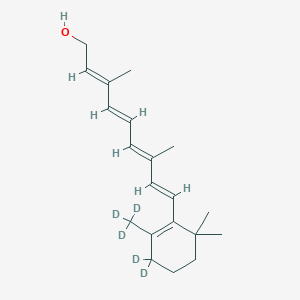
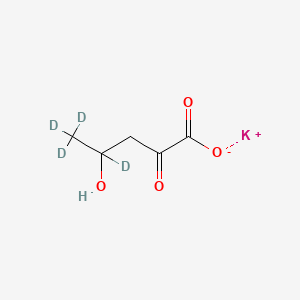

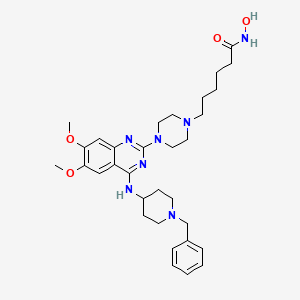
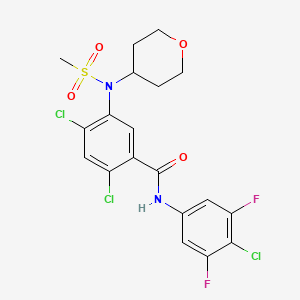
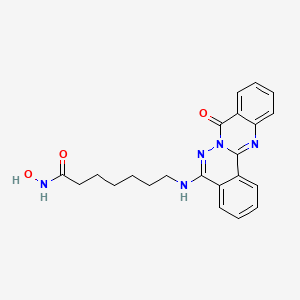
![4-chloro-4-fluoro-N-[(1S)-3-[3-[3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-methyl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide](/img/structure/B12417051.png)
